1-cyclopropyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
1-Cyclopropyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound with a complex structure that includes a cyclopropyl group, a methyl group, and a tetrahydropyrimidinedione core
Properties
IUPAC Name |
1-cyclopropyl-6-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-7(11)9-8(12)10(5)6-2-3-6/h4,6H,2-3H2,1H3,(H,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTQBKRHIGGPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting with the formation of the tetrahydropyrimidinedione core. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl group can be introduced through a cyclopropanation reaction, and the methyl group can be added via methylation reactions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH. Catalysts may be employed to increase the efficiency of the synthesis process, and purification steps are implemented to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
1-Cyclopropyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be used in biological assays to investigate its effects on various biological systems.
Medicine: It has potential therapeutic applications, and research is ongoing to explore its use in drug development.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
1-Cyclopropyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is similar to other compounds with tetrahydropyrimidinedione cores, such as 6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione and 1-cyclopropyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione. its unique combination of substituents gives it distinct chemical and biological properties.
Comparison with Similar Compounds
6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
1-cyclopropyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
